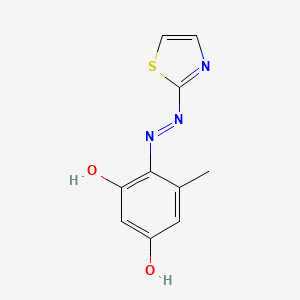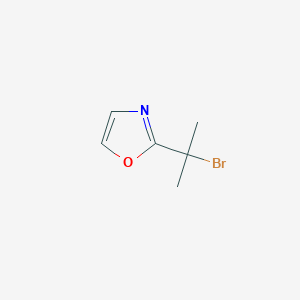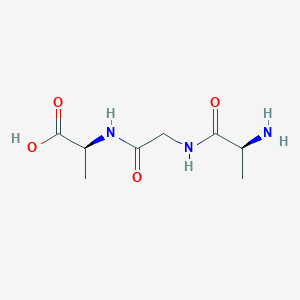
H-Ala-gly-ala-OH
Descripción general
Descripción
“H-Ala-gly-ala-OH” is an amino acid reagent used in the synthesis of ternary copper (II) L-dipeptide-neocuproine complexes used in cancer treatment .
Synthesis Analysis
The synthesis of a peptide like “H-Ala-gly-ala-OH” involves overcoming two main obstacles . The first is statistical in nature. For instance, a mixture of equal molar amounts of alanine and glycine would generate four different dipeptides: Ala-Ala, Gly-Gly, Ala-Gly, and Gly-Ala . The second difficulty arises from the fact that carboxylic acids and 1º or 2º-amines do not form amide bonds on mixing, but will generally react by proton transfer to give salts . To accomplish the desired amide bond formation, all extraneous amine functions must first be deactivated so they do not compete for the acylation reagent .Molecular Structure Analysis
Each amino acid in “H-Ala-gly-ala-OH” is linked to another by an amide (or peptide) bond formed between the NH2 group of one and the CO2H group of the other . The amide groups are planar and configuration about the C-N bond is usually, but not always, trans .Chemical Reactions Analysis
In order to synthesize a peptide from its component amino acids, selective acylation of a free amine is required . This involves deactivating all extraneous amine functions so they do not compete for the acylation reagent . Then, the designated carboxyl function must be selectively activated so that it will acylate the one remaining free amine .Aplicaciones Científicas De Investigación
Peptide Engineering
“H-Ala-gly-ala-OH” is a tripeptide composed of two L-alanine units and one glycine, linked by peptide bonds . It plays a significant role in peptide engineering, particularly in the development of new ways to construct and transform peptide molecules . The β methyl C–H bond of alanine (Ala) in the peptide could be activated selectively and converted to a variety of functional groups .
Antibody Drug Conjugates (ADCs) Development
This tripeptide can serve as a valuable linker in the development of antibody drug conjugates (ADCs) . ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. In ADCs, the “H-Ala-gly-ala-OH” could potentially be used to connect the antibody with the drug, providing a stable yet cleavable link.
Metabolite Function
“H-Ala-gly-ala-OH” acts as a metabolite and is functionally related to L-alanine and glycine . Metabolites are substances that are necessary for a cell’s metabolism, so this tripeptide could have potential applications in metabolic studies and related fields.
Reactivity Studies
The amino acids in “H-Ala-gly-ala-OH” show different reactivities towards OH radicals . This property makes it useful in reactivity studies, which could further our understanding of various biochemical reactions.
Postassembly Modifications of Peptides
“H-Ala-gly-ala-OH” can be used in postassembly modifications of peptides via metal-catalyzed C–H functionalization . This process could potentially exemplify disruptive technologies for peptide engineering .
Biomedical Engineering
In biomedical engineering, peptides and proteins often need to be modified to improve their therapeutic efficacy, enable new functionality, or be repurposed for new tasks . “H-Ala-gly-ala-OH” could potentially be used in these modifications, contributing to the advancement of biomedical engineering.
Safety and Hazards
The safety data sheet for “H-Ala-gly-ala-OH” suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It also recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Mecanismo De Acción
Target of Action
H-Ala-gly-ala-OH, also known as Gly-Ala, is a dipeptide composed of glycine and alanine
Mode of Action
It’s known that dipeptides can interact with their targets through various mechanisms, such as direct binding, modulation of enzymatic activity, or alteration of membrane permeability . The specific mode of action of Gly-Ala would depend on its precise target within the cell.
Biochemical Pathways
Gly-Ala, as a dipeptide, is involved in protein synthesis and metabolism. It’s synthesized from its component amino acids, glycine and alanine, through peptide bond formation . This process involves the carboxyl group of one amino acid reacting with the amino group of the other, releasing a molecule of water. The resulting dipeptide can then be incorporated into larger polypeptides or proteins, or it can be broken down through hydrolysis to release its constituent amino acids .
Pharmacokinetics
It’s known that dipeptides are generally well-absorbed in the gut and can be distributed throughout the body via the bloodstream . They can be metabolized by various enzymes, including peptidases, which break them down into their constituent amino acids. These amino acids can then be further metabolized or excreted in the urine .
Result of Action
For example, they can modulate enzymatic activity, alter cell signaling, or affect membrane permeability . The specific effects of Gly-Ala would depend on its precise targets and mode of action.
Action Environment
The action of Gly-Ala can be influenced by various environmental factors. For example, changes in pH or temperature can affect the stability of the dipeptide or its ability to interact with its targets . Additionally, the presence of other molecules, such as enzymes or competing ligands, can also influence the action of Gly-Ala .
Propiedades
IUPAC Name |
(2S)-2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O4/c1-4(9)7(13)10-3-6(12)11-5(2)8(14)15/h4-5H,3,9H2,1-2H3,(H,10,13)(H,11,12)(H,14,15)/t4-,5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVFVBBGVOILKPO-WHFBIAKZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(=O)NC(C)C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Ala-gly-ala-OH | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







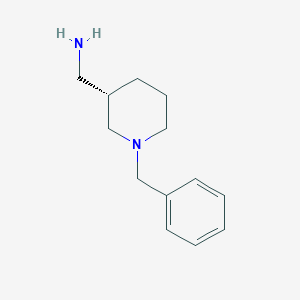


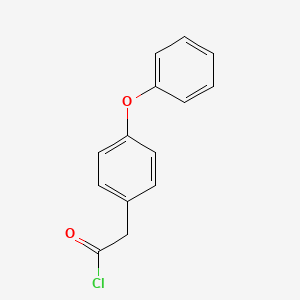
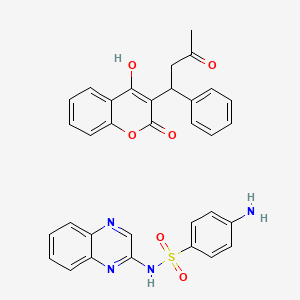

![(Z)-3-ethyl-5-((2-(4-methylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B3263411.png)
